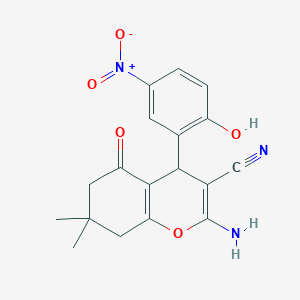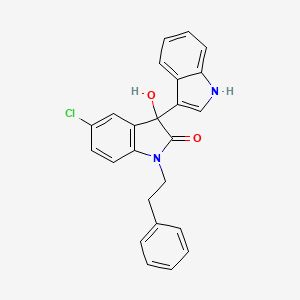![molecular formula C24H32FN3O2 B4082928 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4082928.png)
1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been extensively studied for its pharmacological properties and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is complex and involves the modulation of various neurotransmitter systems in the brain. The compound has been shown to act as a partial agonist at serotonin and dopamine receptors, which can lead to changes in the levels of these neurotransmitters in the brain. These changes can then affect various physiological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine are diverse and depend on the specific receptors that it interacts with. The compound has been shown to affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high affinity for various receptors, which allows for precise and specific modulation of neurotransmitter systems. Additionally, the compound has been shown to have relatively low toxicity, which makes it a safe and viable option for use in animal studies. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which can make it difficult to interpret results and draw conclusions.
Orientations Futures
There are several future directions for research on 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of focus is the development of more selective and potent derivatives of the compound that can target specific receptors and neurotransmitter systems. Additionally, there is a need for further investigation into the potential therapeutic applications of the compound for various psychiatric and neurological disorders. Finally, future research should aim to elucidate the precise mechanism of action of the compound and its effects on various physiological processes.
Applications De Recherche Scientifique
1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for several receptors, including serotonin and dopamine receptors, which are involved in various physiological processes. The compound has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O2/c1-29-21-9-10-22(25)19(16-21)17-26-11-5-6-20(18-26)27-12-14-28(15-13-27)23-7-3-4-8-24(23)30-2/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCXMRYILQGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082850.png)
![isopropyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082856.png)
![N-(4-{[butyl(methyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082869.png)

![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4082889.png)
![N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082896.png)
![4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol](/img/structure/B4082909.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082912.png)
![1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4082916.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4082920.png)

![ethyl 1-({4-amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate](/img/structure/B4082933.png)
![6-amino-3-(4-ethoxyphenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082936.png)
![ethyl 1-{[(4-anilinophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4082947.png)